2-{2-imino-3-[2-(2-naphthyloxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol hydrochloride
Overview
Description
2-{2-imino-3-[2-(2-naphthyloxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol hydrochloride is a useful research compound. Its molecular formula is C21H22ClN3O2 and its molecular weight is 383.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.1400546 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and DNA Interaction
Compounds related to benzimidazole have been synthesized and studied for their DNA-binding capabilities and cytotoxic effects on cancer cells. For example, a study by Paul et al. (2015) synthesized benzimidazole-containing compounds and evaluated their interactions with calf thymus DNA, demonstrating significant in vitro cytotoxic effects against various human cancer cell lines through an intercalative mode of DNA binding (Paul et al., 2015).
Fluorescent Properties
Research on benzimidazole derivatives also explores their fluorescent properties for potential applications in organic electronics and sensing technologies. For instance, Tomoda et al. (1999) investigated the fluorescent properties of various imidazo[1,2-a]pyridine derivatives, highlighting their potential as thermally stable solid compounds with significant fluorescent properties (Tomoda et al., 1999).
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives are another area of interest. Kottapalle and Shinde (2021) synthesized derivatives of 1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol under different solvent conditions and found that these compounds exhibited potent antimicrobial activity, suggesting their use as antimicrobial agents (Kottapalle & Shinde, 2021).
Novel Heterocyclic Compound Synthesis
The development of new heterocyclic compounds with potential pharmaceutical applications is a key research area. Studies such as those by Ebrahimlo and Khalafy (2008) focus on the synthesis of heterocycles from the reaction of aryl bis-isothiocyanates, contributing to the field of medicinal chemistry with potential implications for drug discovery (Ebrahimlo & Khalafy, 2008).
Cancer Treatment and BNCT
Compounds containing benzimidazole structures are being explored for their application in cancer treatment, including boron-neutron-capture therapy (BNCT). Santos et al. (2000) synthesized carbaboranyl compounds labeled with selenium, aiming at their application in BNCT and positron-emission tomography (PET) for cancer treatment (Santos et al., 2000).
Properties
IUPAC Name |
2-[2-imino-3-(2-naphthalen-2-yloxyethyl)benzimidazol-1-yl]ethanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2.ClH/c22-21-23(11-13-25)19-7-3-4-8-20(19)24(21)12-14-26-18-10-9-16-5-1-2-6-17(16)15-18;/h1-10,15,22,25H,11-14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISKRNZVFWZMII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCN3C4=CC=CC=C4N(C3=N)CCO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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